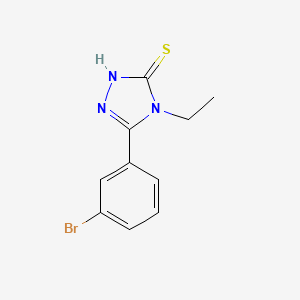
1-benzyl-4-(2-methyl-3-furoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-4-(2-methyl-3-furoyl)piperazine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its diverse pharmacological properties. This compound belongs to the piperazine family and has been extensively studied for its potential therapeutic applications.
作用機序
The mechanism of action of 1-Benzyl-4-(2-methyl-3-furoyl)piperazine is not fully understood, but it is believed to involve the modulation of various signaling pathways and enzymes. It has been reported to inhibit the activity of acetylcholinesterase and monoamine oxidase, which leads to an increase in the levels of acetylcholine and monoamine neurotransmitters, respectively. It has also been found to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins, thereby inhibiting angiogenesis and metastasis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been reported to increase the levels of acetylcholine and monoamine neurotransmitters, which play a crucial role in cognitive and emotional functions. It has also been found to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins, thereby inhibiting angiogenesis and metastasis in cancer cells. Furthermore, it has been found to have anxiolytic and antidepressant effects by modulating the levels of neurotransmitters such as serotonin and dopamine.
実験室実験の利点と制限
One of the major advantages of 1-Benzyl-4-(2-methyl-3-furoyl)piperazine is its diverse pharmacological properties, which make it a potential candidate for the treatment of various diseases. However, its limitations include its low solubility in water, which makes it difficult to administer orally, and its potential toxicity, which needs to be further studied.
将来の方向性
There are several future directions for the study of 1-Benzyl-4-(2-methyl-3-furoyl)piperazine. One of the potential areas of research is the development of novel formulations that can enhance its solubility and bioavailability. Another area of research is the study of its potential toxicity and safety profile, which is crucial for its clinical development. Furthermore, the study of its mechanism of action and its interaction with various signaling pathways can provide insights into its therapeutic potential for various diseases. Overall, the study of this compound has the potential to lead to the development of novel therapeutic agents for the treatment of various diseases.
合成法
The synthesis of 1-Benzyl-4-(2-methyl-3-furoyl)piperazine involves the reaction of 2-methyl-3-furoic acid with benzylamine and piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction mixture is then heated under reflux for several hours to yield the desired product. The purity of the compound can be enhanced through recrystallization using a suitable solvent.
科学的研究の応用
1-Benzyl-4-(2-methyl-3-furoyl)piperazine has been studied for its potential therapeutic applications in various fields such as oncology, neurology, and psychiatry. It has been reported to exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting angiogenesis. In addition, it has shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease by inhibiting acetylcholinesterase and monoamine oxidase, respectively. Furthermore, it has been found to have anxiolytic and antidepressant effects by modulating the levels of neurotransmitters such as serotonin and dopamine.
特性
IUPAC Name |
(4-benzylpiperazin-1-yl)-(2-methylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-14-16(7-12-21-14)17(20)19-10-8-18(9-11-19)13-15-5-3-2-4-6-15/h2-7,12H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBPISSHVYOCEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dichlorophenyl)-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5608029.png)

![3-bromo-4-[(2-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5608051.png)
![2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B5608059.png)
![2-(4-morpholinyl)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]acetohydrazide](/img/structure/B5608068.png)
![2,4-difluoro-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5608081.png)

![3-ethyl-8-[(2-morpholin-4-ylpyrimidin-5-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5608089.png)

![2-{3-[2-(1H-benzimidazol-2-yl)-1-pyrrolidinyl]-3-oxopropyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5608105.png)

![4-(3-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5608116.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-3-fluorobenzenesulfonamide](/img/structure/B5608120.png)
![4-{[(4-chlorophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5608134.png)